3,4-Dichloro-4'-n-propylbenzophénone

Vue d'ensemble

Description

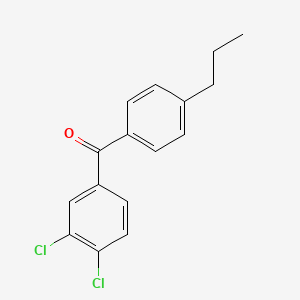

3,4-Dichloro-4'-n-propylbenzophenone is a useful research compound. Its molecular formula is C16H14Cl2O and its molecular weight is 293.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,4-Dichloro-4'-n-propylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloro-4'-n-propylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche en protéomique

3,4-Dichloro-4'-n-propylbenzophénone: est utilisé dans la recherche en protéomique comme un produit spécialisé . La protéomique implique l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé peut être utilisé dans l'identification et la quantification des protéines, la compréhension de leurs interactions et l'étude des modifications post-traductionnelles.

Production d'écran solaire

Aussi connu sous le nom d'Oxybenzone, This compound est largement utilisé dans la production de produits de protection solaire. Il agit comme un filtre UV, absorbant les rayons UVA et UVB nocifs, protégeant ainsi la peau des dommages du soleil et des risques potentiels pour la santé à long terme.

Activité Biologique

3,4-Dichloro-4'-n-propylbenzophenone (CAS No. 2758221) is an organic compound characterized by its molecular formula and a molecular weight of approximately 293.19 g/mol. This compound has garnered attention in the fields of chemistry and biology due to its potential applications as a biochemical probe and its various biological activities.

The biological activity of 3,4-Dichloro-4'-n-propylbenzophenone is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of chlorine atoms and the propyl group enhances its lipophilicity, allowing for better incorporation into lipid membranes and hydrophobic pockets of proteins. This structural configuration contributes to its potential as an enzyme inhibitor, affecting various biochemical pathways.

Enzyme Inhibition

Research indicates that 3,4-Dichloro-4'-n-propylbenzophenone may act as an inhibitor of certain enzymes involved in metabolic processes. For example, studies have shown that compounds with similar structures can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification processes in the liver. The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, making it a compound of interest in pharmacological research.

Toxicological Profile

The safety and toxicity profile of 3,4-Dichloro-4'-n-propylbenzophenone has been evaluated in various studies. Data from PubChem indicates that while the compound exhibits biological activity, it is essential to consider its potential toxic effects when used in experimental settings . The compound's chlorinated structure may contribute to cytotoxicity, necessitating careful handling and consideration in therapeutic applications.

Case Study 1: Enzyme Interaction Studies

In a study examining the interaction between chlorinated benzophenones and cytochrome P450 enzymes, researchers found that 3,4-Dichloro-4'-n-propylbenzophenone exhibited significant inhibition of CYP2B6. This finding suggests that the compound may alter the metabolism of various drugs processed by this enzyme .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzophenone derivatives, including 3,4-Dichloro-4'-n-propylbenzophenone. The results indicated that this compound displayed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, highlighting its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3,4-Dichloro-4'-n-propylbenzophenone, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Benzophenone | Lacks halogen substitutions | Minimal biological activity |

| 3-Chloro-4'-n-propylbenzophenone | Contains one chlorine atom | Moderate enzyme inhibition |

| 3,5-Dichloro-4'-n-propylbenzophenone | Contains two chlorine atoms | Enhanced enzyme inhibition |

| 3,4-Dichloro-4'-n-propylbenzophenone | Contains two chlorine atoms and a propyl group | Significant enzyme inhibition; moderate antimicrobial activity |

This table illustrates how the substitution pattern affects biological activity and highlights the importance of specific functional groups in modulating interactions with biological targets.

Propriétés

IUPAC Name |

(3,4-dichlorophenyl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O/c1-2-3-11-4-6-12(7-5-11)16(19)13-8-9-14(17)15(18)10-13/h4-10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOMLNZLMSYKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374224 | |

| Record name | 3,4-Dichloro-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-29-6 | |

| Record name | 3,4-Dichloro-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.